molecular formula C6H7N3O2 B7811414 5-cyclopropyl-3-nitro-1H-pyrazole

5-cyclopropyl-3-nitro-1H-pyrazole

Cat. No.: B7811414
M. Wt: 153.14 g/mol
InChI Key: CTSMOTWWAYPQLU-UHFFFAOYSA-N
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Description

Compound “5-cyclopropyl-3-nitro-1H-pyrazole” is a chemical entity with unique properties and applications. It is often used in various scientific research fields due to its specific chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “5-cyclopropyl-3-nitro-1H-pyrazole” involves specific reaction conditions and reagents. One common method includes the use of phosgene and imidazole under anhydrous conditions . The reaction proceeds as follows: [ \text{4 C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using similar synthetic routes but with optimized conditions to ensure high yield and purity. The removal of by-products such as imidazolium chloride is crucial for obtaining the crystalline product.

Chemical Reactions Analysis

Types of Reactions: Compound “5-cyclopropyl-3-nitro-1H-pyrazole” undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter its chemical structure, leading to new derivatives.

    Substitution: It participates in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenated hydrocarbons and other nucleophiles are typical reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Compound “5-cyclopropyl-3-nitro-1H-pyrazole” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which compound “5-cyclopropyl-3-nitro-1H-pyrazole” exerts its effects involves its interaction with specific molecular targets. For example, in peptide synthesis, it facilitates the coupling of amino acids by forming intermediate compounds that drive the reaction forward . The pathways involved include nucleophilic attack and subsequent formation of stable products.

Comparison with Similar Compounds

Uniqueness: Compound “this compound” is unique due to its specific chemical structure, which allows it to participate in a wide range of reactions and applications. Its ability to form stable intermediates and products makes it valuable in both research and industrial settings.

Properties

IUPAC Name

5-cyclopropyl-3-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-9(11)6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSMOTWWAYPQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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